1-Methyl-2,5-dioxo-4-(2-phenylethyl)-4-imidazolidinecarbaldehyde
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Overview
Description
1-Methyl-2,5-dioxo-4-(2-phenylethyl)-4-imidazolidinecarbaldehyde is a complex organic compound featuring an imidazolidine ring substituted with a phenylethyl group and a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2,5-dioxo-4-(2-phenylethyl)-4-imidazolidinecarbaldehyde typically involves the following steps:
Formation of the Imidazolidine Ring: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.
Introduction of the Phenylethyl Group: This step often involves the alkylation of the imidazolidine ring using phenylethyl halides in the presence of a base.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: Utilizing reactors that allow for precise control over reaction conditions.
Catalysts and Solvents: Employing specific catalysts and solvents to optimize yield and purity.
Purification Techniques: Using methods such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2,5-dioxo-4-(2-phenylethyl)-4-imidazolidinecarbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products:
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted phenylethyl derivatives.
Scientific Research Applications
1-Methyl-2,5-dioxo-4-(2-phenylethyl)-4-imidazolidinecarbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism by which 1-Methyl-2,5-dioxo-4-(2-phenylethyl)-4-imidazolidinecarbaldehyde exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
1-Methyl-2,5-dioxo-4-(2-phenylethyl)-4-imidazolidinecarboxylic acid: Similar structure but with a carboxylic acid group instead of a formyl group.
1-Methyl-2,5-dioxo-4-(2-phenylethyl)-4-imidazolidinecarbinol: Similar structure but with an alcohol group instead of a formyl group.
Uniqueness: 1-Methyl-2,5-dioxo-4-(2-phenylethyl)-4-imidazolidinecarbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
6630-55-3 |
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Molecular Formula |
C13H14N2O3 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
1-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidine-4-carbaldehyde |
InChI |
InChI=1S/C13H14N2O3/c1-15-11(17)13(9-16,14-12(15)18)8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,18) |
InChI Key |
FBRPRHDVWNJYSV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(NC1=O)(CCC2=CC=CC=C2)C=O |
Origin of Product |
United States |
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